n-Carbamoyl-3-nitrobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
6971-48-8 |
|---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
N-carbamoyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-2-1-3-6(4-5)11(14)15/h1-4H,(H3,9,10,12,13) |
InChI Key |
QKQRYUWLAKVQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N Carbamoyl 3 Nitrobenzamide and Analogues
Strategic Approaches to the Synthesis of N-Carbamoyl-3-nitrobenzamide
The construction of this compound can be approached through several synthetic routes, primarily involving the sequential introduction of the nitro and carbamoyl (B1232498) groups onto a benzene (B151609) ring precursor. The order of these introductions and the specific reagents used are critical to the success of the synthesis.
Nitration Strategies for Benzamide (B126) Precursors
The introduction of a nitro group onto the aromatic ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.
The nitration of a benzamide or a related benzoic acid precursor is a well-established method. The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.combyjus.com
The reaction mechanism involves the attack of the benzene ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. byjus.com
For a benzamide precursor, the amide group (-CONH₂) is a meta-directing group due to its electron-withdrawing nature. Therefore, nitration of benzamide would be expected to yield 3-nitrobenzamide (B147352) as the major product. The reaction conditions, particularly the temperature, must be carefully controlled to prevent multiple nitrations of the aromatic ring. byjus.com
Table 1: Key Aspects of Nitration for Benzamide Precursors
| Parameter | Description | Significance |
| Nitrating Agent | Typically a mixture of concentrated nitric acid and sulfuric acid. | Generates the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com |
| Role of Sulfuric Acid | Acts as a catalyst to facilitate the formation of the nitronium ion. khanacademy.org | Essential for the reaction to proceed at a practical rate. |
| Reaction Intermediate | A resonance-stabilized carbocation (sigma complex). | A key intermediate in electrophilic aromatic substitution. |
| Directing Effect of Amide Group | The -CONH₂ group is meta-directing. | Leads to the desired 3-nitro substitution pattern. |
| Temperature Control | Crucial to avoid over-nitration. | Ensures the formation of the mono-nitro product. byjus.com |
Introduction of the Carbamoyl Moiety: Reaction Mechanisms and Challenges
The introduction of the carbamoyl moiety (-CONH₂) to form the N-acylurea structure of this compound can be achieved through several methods, each with its own mechanistic pathway and potential challenges.
One common approach involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with urea (B33335) or a related compound. For the synthesis of this compound, a plausible route involves the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, followed by its reaction with a source of the carbamoyl group. The conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride can be readily accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is a highly reactive electrophile. nih.gov
The reaction of 3-nitrobenzoyl chloride with urea or a protected urea derivative would then lead to the formation of the desired N-acylurea linkage. This reaction is an example of a nucleophilic acyl substitution.
Another strategy involves the reaction of an amide with an isocyanate. researchgate.net In this context, 3-nitrobenzamide could potentially react with an isocyanate to form the N-carbamoyl derivative. However, the reactivity of the amide nitrogen can be a challenge, and this method may require specific catalysts or reaction conditions to proceed efficiently.
Challenges in these synthetic steps include the potential for side reactions, such as the hydrolysis of the acyl chloride intermediate, and the need for careful control of stoichiometry to avoid the formation of byproducts. The choice of solvent and base is also critical to ensure a clean and high-yielding reaction.
Convergent and Linear Synthesis Strategies for this compound
The synthesis of this compound can be designed using either a linear or a convergent approach.
Table 2: Comparison of Linear and Convergent Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential modification of a single starting material. | Conceptually simple to plan. | Overall yield can be low in long sequences. |
| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yields are often achievable. | May require more complex planning and synthesis of fragments. |
Methodological Advancements in Amide and Carbamate (B1207046) Synthesis Applicable to this compound
Recent advancements in synthetic organic chemistry offer improved methods for the formation of amide and carbamate bonds, which are central to the structure of this compound. These advancements often focus on the use of catalytic systems and the development of more environmentally friendly protocols.
Catalytic Systems in this compound Synthesis
The use of catalysts can significantly improve the efficiency and selectivity of the reactions involved in the synthesis of this compound. For instance, in the formation of the amide bond of the 3-nitrobenzamide precursor, various catalysts can be employed to facilitate the coupling of 3-nitrobenzoic acid and an amine source.
Nickel-catalyzed reactions have been explored for carbamoylation, demonstrating the potential for transition metal catalysis in forming the N-carbamoyl bond. nih.gov While this specific example involves alkenes, the principle of using a metal catalyst to facilitate the coupling of a carbamoyl chloride with a nucleophile could be adapted.
Other catalytic systems, such as those based on indium, have been shown to catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org Such methodologies could potentially be adapted for the carbamoylation of an amide.
Solvent-Free and Environmentally Conscious Synthetic Protocols
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of hazardous solvents and reagents.
Solvent-free reaction conditions, often in conjunction with microwave irradiation, have been successfully applied to the synthesis of various organic compounds, including amides and ureas. researchgate.net These methods can lead to shorter reaction times, higher yields, and simplified purification procedures.
The use of water as a solvent is another environmentally benign approach. One-pot reactions in water have been developed for the preparation of ureas and carbamates, where the products often precipitate from the reaction mixture, allowing for easy isolation by filtration. organic-chemistry.org Furthermore, protocols for synthesizing carbamates using environmentally friendly reagents like sodium cyanate (B1221674) and trichloroacetic acid have been reported. bohrium.com These greener alternatives to traditional methods that often employ toxic reagents like phosgene (B1210022) are highly desirable.
Structural Characterization and Spectroscopic Analysis
Elucidation of Molecular Structure through Spectroscopy
Spectroscopic methods provide invaluable insights into the electronic and vibrational states of a molecule, allowing for the confirmation of its covalent structure and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of n-Carbamoyl-3-nitrobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the carbamoyl (B1232498) group. The protons on the 3-nitrophenyl ring will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro group and the benzoyl moiety will cause these protons to be deshielded. The protons of the -NH-C(O)-NH₂ group are expected to appear as broad singlets in the downfield region, often above δ 9.0 ppm, due to their acidic nature and potential for hydrogen bonding. For comparison, the NH protons in 1-benzoyl-2-thiourea have been observed at δ 9.54, 9.87, and 11.20 ppm in DMSO-d₆. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbons of the benzamide (B126) and urea (B33335) moieties are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-180 ppm. The aromatic carbons will show signals between δ 120 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | 7.5 - 8.5 | m | Protons on the 3-nitrophenyl ring. |
| -NH- | > 9.0 | br s | Amide proton. |
| -NH₂ | > 9.0 | br s | Urea protons. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the amide, urea, and nitro functional groups. The N-H stretching vibrations of the primary and secondary amide groups will appear as a broad band in the region of 3200-3400 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibrations are particularly informative. Due to the presence of two carbonyl groups in different chemical environments (amide and urea), two distinct C=O stretching bands are anticipated in the region of 1650-1750 cm⁻¹. libretexts.org The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide/Urea) | Stretching | 3200 - 3400 |
| C=O (Amide) | Stretching | ~1680 |
| C=O (Urea) | Stretching | ~1650 |
| N-O (Nitro) | Asymmetric Stretching | ~1530 |
| N-O (Nitro) | Symmetric Stretching | ~1350 |
| C-N | Stretching | ~1450, ~1150 |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₈H₇N₃O₄), the monoisotopic mass is 209.0437 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode. A predicted collision cross-section (CCS) for the [M+H]⁺ adduct is 139.0 Ų. uni.lu
The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the amide and urea bonds. A characteristic fragmentation would be the loss of the carbamoyl group (-CONH₂) or the entire urea moiety (-NHCONH₂), leading to the formation of a 3-nitrobenzoyl cation.
Solid-State Structural Investigations
The arrangement of molecules in the crystalline state dictates the macroscopic properties of the material. X-ray diffraction and computational methods are employed to study these solid-state structures.
Single-Crystal X-ray Diffraction Analysis of this compound or Related Benzamide Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of related N-acylsulfonamides and benzamide derivatives provides insights into the likely structural features. researchgate.net These studies often reveal planar conformations for the amide groups and specific dihedral angles between the aromatic ring and the substituent groups. The determination of the crystal system, space group, and unit cell dimensions are fundamental outputs of such an analysis.
Analysis of Intermolecular Interactions and Crystal Packing Architectures (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds involving the amide and urea N-H donors and the carbonyl and nitro oxygen acceptors. These interactions play a crucial role in stabilizing the crystal lattice.
Interactive Data Table: Predicted Contributions to the Hirshfeld Surface for this compound
| Interaction Type | Predicted Contribution (%) | Description |
| O···H/H···O | High | Hydrogen bonding involving amide, urea, and nitro groups. |
| H···H | Significant | van der Waals interactions. |
| C···H/H···C | Moderate | Weak C-H···π or C-H···O interactions. |
| C···C | Possible | π-π stacking of the aromatic rings. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical studies provide a foundational understanding of the electronic behavior and spatial arrangement of atoms within n-Carbamoyl-3-nitrobenzamide. These computational approaches offer a microscopic view of the molecule's properties.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), are instrumental in determining key structural parameters. nih.gov These calculations can elucidate bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric properties.
The energic data from these calculations provide insights into the molecule's stability. By calculating the total energy of the optimized structure, researchers can infer its thermodynamic stability. These computational approaches are challenging for certain molecular species, but can still provide reasonable and valuable results. researchgate.net
Table 1: Theoretical Structural Parameters of this compound (Predicted)
| Parameter | Value |
|---|---|
| Bond Length (C-N) | 1.35 Å |
| Bond Length (C=O) | 1.23 Å |
| Bond Angle (O-C-N) | 122° |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comjoaquinbarroso.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wuxibiology.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, potentially resulting in a smaller HOMO-LUMO gap and thus, increased reactivity. wuxibiology.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
Note: These values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack).
In the case of this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carbamoyl (B1232498) groups, indicating these as sites for electrophilic interaction. nih.gov Conversely, positive potential (usually colored blue) would be expected around the hydrogen atoms of the amide group, suggesting these as potential sites for nucleophilic attack. nih.gov
Molecular Modeling for Structure-Function Relationships
Molecular modeling techniques allow for the exploration of a molecule's dynamic behavior and its interactions with biological macromolecules, providing insights into its potential function.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. These studies are crucial for understanding a molecule's flexibility and the relative stability of its various conformers. For this compound, rotations around the C-N bonds connecting the carbamoyl group to the benzamide (B126) moiety are of particular interest. Theoretical calculations can identify the most stable conformer by determining the one with the lowest energy. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.
In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govbiorxiv.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, docking studies could be performed with various model biological receptors to explore its potential as an inhibitor or modulator of their function. For instance, given the anti-inflammatory activity of some nitrobenzamide derivatives, docking simulations with enzymes like inducible nitric oxide synthase (iNOS) could be insightful. nih.govresearchgate.net These simulations can predict the binding affinity (often expressed as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. Such studies have been conducted on similar nitro compounds, providing a framework for investigating this compound's potential biological targets. semanticscholar.org
Table 3: Illustrative In Silico Docking Results of this compound with a Model Receptor
| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | -7.2 | Arg195, Tyr341, Gln257 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.
Chemical Reactivity and Mechanistic Studies
Reaction Pathways of the Nitro Group on the Benzene (B151609) Ring
The nitro group is a versatile functional group that significantly activates the benzene ring and can undergo several important transformations.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. researchgate.net This conversion is a six-electron reduction that typically proceeds through nitroso and hydroxylamino intermediates. nih.gov A wide array of reagents and conditions can be employed to achieve this transformation on nitroarenes, which are applicable to n-Carbamoyl-3-nitrobenzamide to produce N-carbamoyl-3-aminobenzamide. nih.govwikipedia.org
Common methods include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org
Metal-Acid Systems: Classic examples include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). wikipedia.org
Transfer Hydrogenation: Using reagents like ammonium formate or formic acid in the presence of a catalyst such as Pd/C. wikipedia.org
Metal Hydrides: While reagents like lithium aluminum hydride can reduce nitro groups, they are often less chemoselective and may affect other functional groups like amides. wikipedia.org
The choice of reagent can be critical to ensure the integrity of the N-carbamoyl and benzamide (B126) functionalities.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/System | Conditions | Chemoselectivity |
|---|---|---|
| H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | High; generally well-tolerated by many functional groups. |
| Fe, HCl/Acetic Acid | Refluxing acidic media | Good; a classic, cost-effective method. wikipedia.org |
| SnCl₂·2H₂O, HCl | Acidic conditions, often at elevated temperatures | Effective for selective reductions in the presence of other reducible groups. |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems | Can offer mild conditions and good selectivity. |
| HSiCl₃, Tertiary Amine | Mild, metal-free conditions | Tolerates many functional groups. organic-chemistry.org |
Aromatic Nucleophilic Substitution Reactions
The presence of a strong electron-withdrawing group, such as the nitro group, deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The SNAr mechanism is typically a two-step process:
Addition of the Nucleophile: An electron-rich nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step. youtube.commdpi.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. mdpi.com
In this compound, the nitro group at the meta position activates the ortho (positions 2 and 4) and para (position 6) carbons towards nucleophilic attack. If a suitable leaving group (like a halide) were present at one of these positions, it could be readily displaced by a nucleophile. wikipedia.org While hydrogen is not a typical leaving group, under specific oxidative conditions (SNAr-H reactions), direct substitution of hydrogen is possible. mdpi.com The nitro group itself can, in some cases, be displaced, particularly in intramolecular reactions. nih.gov
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution
| Position of Electron-Withdrawing Group (EWG) | Activated Positions for Nucleophilic Attack | Rationale |
|---|---|---|
| para to Leaving Group | Carbon bearing the leaving group | The negative charge of the Meisenheimer complex is delocalized onto the EWG. youtube.com |
| ortho to Leaving Group | Carbon bearing the leaving group | The negative charge of the Meisenheimer complex is delocalized onto the EWG. youtube.com |
| meta to Leaving Group | Limited activation | The negative charge cannot be directly delocalized onto the EWG through resonance. |
Reactivity of the N-Carbamoyl Moiety
The N-carbamoyl group (-NH-CO-NH₂) is a urea (B33335) derivative attached to the benzamide nitrogen. Its reactivity is centered on the amide-like bonds and the N-H protons.
The N-carbamoyl moiety, similar to amides and ureas, is susceptible to hydrolysis, although it is generally stable under neutral conditions. The hydrolysis cleaves the C-N bond, which can occur at two positions: cleavage of the benzamide C-N bond or the carbamoyl (B1232498) C-N bond.
Acid/Base-Catalyzed Hydrolysis: Under acidic or basic conditions, hydrolysis is accelerated. Basic hydrolysis typically involves nucleophilic attack by a hydroxide ion at one of the carbonyl carbons, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Enzymatic Hydrolysis: Specific enzymes are known to hydrolyze N-carbamoyl groups. For instance, N-carbamoyl-D-amino acid amidohydrolases (DCases) are enzymes that facilitate the hydrolysis of the N-carbamoyl group from N-carbamoyl-D-amino acids. nih.gov This suggests that similar enzymatic pathways could potentially degrade this compound, particularly in biological or environmental systems. The degradation of 2-nitrobenzoate by Pseudomonas fluorescens involves a reductive pathway, highlighting the potential for microbial degradation of substituted nitrobenzoic acid derivatives. researchgate.net
The ultimate products of complete hydrolysis would be 3-nitrobenzoic acid, ammonia, and carbon dioxide.
The nitrogen atoms of the N-carbamoyl group possess lone pairs of electrons but are generally poor nucleophiles due to resonance delocalization with the adjacent carbonyl group. However, the N-H protons are weakly acidic and can be removed by a strong base. The resulting anion is a much stronger nucleophile and can undergo various derivatization reactions, such as alkylation or acylation, at the nitrogen atom. Organic amides are known to react with azo and diazo compounds. nih.gov
Table 3: Potential Derivatization Reactions of the N-Carbamoyl Group
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Strong base (e.g., NaH), followed by an alkyl halide (R-X) | Anhydrous, aprotic solvent | N-alkylated derivative |
| Acylation | Strong base (e.g., NaH), followed by an acyl chloride (R-COCl) | Anhydrous, aprotic solvent | N-acylated derivative |
| Reaction with Isocyanates | Heat, catalyst (optional) | Aprotic solvent | Substituted biuret derivative |
Investigation of Electrophilic and Nucleophilic Reaction Mechanisms involving this compound
The electronic properties of the substituents govern the mechanistic pathways for reactions involving this compound.
Nucleophilic Reactions: The molecule is highly susceptible to nucleophilic attack.
At the Aromatic Ring: As detailed in section 5.1.2, the ring is activated for SNAr reactions due to the powerful electron-withdrawing nitro group. The N-carbamoylbenzamide group also contributes to the electron deficiency of the ring. The mechanism proceeds via a stabilized Meisenheimer intermediate. youtube.commdpi.com
At the Carbonyl Carbons: Both carbonyl carbons (in the benzamide and carbamoyl moieties) are electrophilic centers. They are susceptible to attack by nucleophiles. This can lead to addition-elimination reactions, resulting in the hydrolysis or derivatization of the amide functionalities as discussed previously.
Electrophilic Reactions: The molecule is strongly deactivated towards electrophilic aromatic substitution (EAS). Both the nitro group and the N-carbamoylbenzamide group are powerful deactivating, meta-directing groups. Any electrophilic attack on the ring would be extremely slow and would require harsh reaction conditions. The incoming electrophile would be directed to position 5, which is meta to both existing substituents.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating a compound from impurities and for quantifying its concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends primarily on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
For a non-volatile compound like n-Carbamoyl-3-nitrobenzamide, HPLC would be the preferred chromatographic technique. A typical method development and validation process would involve:
Column Selection: A reversed-phase column, such as a C18, would likely be the initial choice due to the compound's predicted polarity.
Mobile Phase Development: A gradient elution method would be developed using a mixture of an aqueous solvent (e.g., water with a formic acid or trifluoroacetic acid modifier to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient would be optimized to ensure separation from potential starting materials (like 3-nitrobenzamide) and any synthesis byproducts.
Detection: The presence of the nitrobenzene (B124822) chromophore would allow for strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector would be used to select the optimal wavelength for quantification and to check for peak purity.
Validation Parameters: A hypothetical validation for an HPLC method would include the parameters outlined in the table below, with acceptance criteria set by regulatory guidelines (e.g., ICH).
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.995; Baseline resolution between analyte and known impurities. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at different concentrations. |
| Precision | Agreement among a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, or flow rate. |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of this compound by GC is not considered applicable. The compound has a high molecular weight and multiple polar functional groups (-NH, C=O), making it non-volatile and thermally labile. It would likely decompose at the high temperatures required for GC analysis. A derivatization step to create a more volatile and stable version of the molecule would be necessary, but this is often complex and may not be the most efficient analytical approach compared to HPLC.
Elemental Compositional Analysis
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and support its identification.
For this compound, the theoretical composition would be calculated as follows:
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 45.94% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.37% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 20.09% |
| Oxygen | O | 15.999 | 4 | 63.996 | 30.60% |
| Total | C₈H₇N₃O₄ | 209.161 | 100.00% |
Experimental results from a combustion analysis of a pure sample would be expected to fall within ±0.4% of these theoretical values to be considered acceptable.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Two-Dimensional NMR)
While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR techniques would be essential for unambiguous structural confirmation of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity of the protons on the aromatic ring and to distinguish their coupling patterns (ortho, meta, para).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbon atom attached to the nitro group, by observing their long-range couplings to nearby protons. For instance, the protons on the amide groups would be expected to show correlations to the carbonyl carbons.
The combined use of these techniques allows for a complete and definitive assignment of all proton and carbon signals, confirming the molecule's precise isomeric structure and connectivity.
Research Applications of the N Carbamoyl 3 Nitrobenzamide Scaffold
Utility in Organic Synthesis as a Building Block and Intermediate
The N-Carbamoyl-3-nitrobenzamide structure serves as a valuable building block and reaction intermediate in organic synthesis, primarily due to the distinct reactivity of its functional groups. nih.gov Nitroaromatic compounds are recognized as indispensable starting materials for creating pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The utility of this scaffold lies in the chemical transformations that can be performed on its two key moieties: the nitro group and the amide functionality.
The nitro group is strongly electron-withdrawing, which influences the electronic distribution of the benzene (B151609) ring and provides a reactive site for various transformations. A principal reaction is the reduction of the nitro group to an amine. nih.gov This transformation is a cornerstone of synthetic chemistry as it converts the nitro-substituted scaffold into an amino-substituted one, which can then be further functionalized through a wide array of reactions, such as diazotization, acylation, or alkylation. The use of nitroarenes as precursors for primary amines is a promising strategy in sustainable, pharmacy-oriented organic synthesis. nih.gov
Simultaneously, the amide portion of the molecule offers additional synthetic handles. The N-H proton can be deprotonated to form an anion for subsequent reactions, or the entire amide bond can be hydrolyzed under certain conditions. The synthesis of related N-substituted 3-nitrobenzamides is commonly achieved through the reaction of 3-nitrobenzoyl chloride with various primary or secondary amines, demonstrating the role of the 3-nitrobenzamide (B147352) core as a foundational unit for building a library of diverse molecules. As a reaction intermediate, a molecule is formed from reactants and is consumed in a later step to yield the final product. wikipedia.org The this compound scaffold fits this description, serving as a precursor in multi-step synthetic pathways.
Table 1: Key Synthetic Transformations of the Nitrobenzamide Scaffold
| Functional Group | Reaction Type | Product Functional Group | Significance |
| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Introduces a versatile nucleophilic site for further functionalization. nih.gov |
| Amide (-CONH₂) | Hydrolysis | Carboxylic Acid (-COOH) | Allows for cleavage or modification of the amide portion. |
| Amide (-CONH₂) | Acylation/Alkylation | N-Substituted Amide | Enables the attachment of various substituents to the amide nitrogen. |
Scaffold Design for Ligand-Receptor Interactions
The structural and electronic characteristics of the this compound scaffold make it a compelling framework for designing ligands that interact with biological receptors. The distinct carbamoyl (B1232498) and nitrobenzamide components can act as pharmacophores, which are the essential features of a molecule required for its biological activity.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of analogues of a lead compound to determine which parts of the molecule are crucial for its biological effects. For scaffolds related to this compound, SAR studies have provided significant insights. For instance, research on 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents revealed that the anti-malarial activity and cytotoxicity were highly dependent on the substitution pattern of the molecule. researchgate.net Similarly, studies on other benzamide (B126) derivatives have shown that incorporating specific heterocyclic units, such as pyridine-linked 1,2,4-oxadiazole, can lead to potent insecticidal or fungicidal activities. mdpi.com
These principles can be directly applied to the this compound scaffold. Modifications could include:
Altering substituents on the aromatic ring: Adding electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties of the ring and affect binding affinity.
Modifying the carbamoyl group: Replacing the terminal NH₂ group with various alkyl or aryl substituents could influence solubility, hydrogen bonding capacity, and steric interactions within a receptor's binding pocket.
Changing the position of the nitro group: Moving the nitro group from the meta (3-position) to the ortho or para position would significantly alter the molecule's geometry and electronic profile, likely leading to different biological activities.
A study of benzamide derivatives for antimicrobial activity showed that variations in substituent groups on the benzene ring led to differing biological effectiveness against various bacteria. cyberleninka.ru
Rational drug design utilizes the understanding of a biological target's structure and a ligand's chemical properties to create more specific and potent drugs. The carbamoyl and nitrobenzamide moieties of the scaffold are well-characterized pharmacophores.
The carbamate (B1207046) group (a feature closely related to the carbamoyl-amide system) is a recognized structural motif in drug design. nih.gov It is considered an "amide-ester" hybrid, which provides chemical stability and the ability to participate in crucial intermolecular interactions like hydrogen bonding. nih.gov Modulating the substituents around the carbamate group can improve a molecule's pharmacokinetic properties. nih.gov
The nitrobenzamide pharmacophore features a nitro group that acts as a strong electron-withdrawing group and a hydrogen bond acceptor. The amide portion can serve as both a hydrogen bond donor and acceptor. This combination of features is valuable for anchoring a ligand within a receptor's active site. The nitro group is a versatile component in drug design, contributing to a wide array of therapeutic agents. mdpi.com The rational design process for new VAP-1 inhibitors involved the optimization of a carbamimidoylcarbamate derivative to improve aqueous solubility and stability while maintaining potent biological activity. nih.gov This highlights how targeted chemical modifications of a carbamate-containing scaffold can lead to superior drug candidates. nih.gov
Exploration in Materials Science Research
The field of materials science explores the relationship between the structure of materials and their properties. Nitro-substituted aromatic systems, such as this compound, are of significant interest due to their unique electronic properties.
The defining feature of these systems is the powerful electron-withdrawing nature of the nitro group, which polarizes the aromatic ring. This polarization has several consequences relevant to materials science:
Non-linear Optical (NLO) Properties: The significant charge separation in nitroaromatic compounds can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials used in optoelectronics.
Sensing Applications: Nitroaromatic compounds are known to be electron-accepting molecules. mdpi.com This property is exploited in chemical sensors, where they can interact with electron-rich materials and cause a detectable change in a physical property, such as fluorescence. For instance, certain polymers exhibit fluorescence quenching in the presence of trace amounts of nitroaromatic compounds, a principle used for detecting explosives. mdpi.comresearchgate.net
Electronic Materials: Quantum chemical studies on the interaction of nitrobenzene (B124822) with metallic iron surfaces show that direct electron donation from the metal into the π* orbital of the nitroaromatic compound is a key step in its chemical transformation. mdpi.com This interaction highlights the potential use of such molecules in catalysis, corrosion inhibition, or as components in molecular electronic devices where charge transfer is a critical function.
The presence of both the nitro and amide groups on the same aromatic ring provides a unique combination of chemical properties, allowing the scaffold to participate in reactions and interactions characteristic of both functional groups. This duality makes it a versatile component for designing new functional materials.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for N-Carbamoyl-3-nitrobenzamide
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on this compound should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. rsc.org Traditional methods for amide and carbamate (B1207046) synthesis often rely on harsh reagents and generate significant waste. nih.gov
A promising avenue lies in the exploration of biocatalysis . Enzymes such as N-carbamoyl-L-amino-acid hydrolases and aminoacylases have demonstrated efficacy in the synthesis and hydrolysis of related N-carbamoyl compounds. nih.govresearchgate.netwikipedia.org Investigating the potential of engineered enzymes or whole-cell systems for the synthesis of this compound could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint. mdpi.com The biocatalytic conversion of 5-monosubstituted hydantoin (B18101) derivatives to N-carbamylamino acids is an established industrial process that could serve as a model for developing a biocatalytic route to this compound. researchgate.net
Furthermore, the implementation of green chemistry techniques such as microwave-assisted synthesis and the use of eco-friendly solvents could significantly enhance the sustainability of its production. researchgate.netnih.gov Research into protocols that minimize waste, reduce energy consumption, and utilize renewable starting materials will be crucial. rsc.orgbohrium.com A comparative analysis of different synthetic strategies using green chemistry metrics would be invaluable in identifying the most sustainable approach.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.netmdpi.com | Enzyme discovery and engineering, process optimization, scalability. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. researchgate.net | Hotspot heating, scalability, solvent choice. |
| Solvent-Free Reactions | Elimination of solvent waste, simplified purification. | Reagent compatibility, reaction kinetics, heat transfer. |
| Flow Chemistry | Improved safety and control, ease of scaling up. | Reactor design, handling of solids, cost of equipment. |
Comprehensive Investigation of Polymorphism and Co-crystallization Phenomena
The solid-state properties of a compound are critically important, particularly in the pharmaceutical and materials science fields. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact properties like solubility and bioavailability. While polymorphism has been studied in related benzamide (B126) derivatives, a comprehensive investigation into the polymorphic landscape of this compound is warranted. mdpi.com
Future research should involve systematic polymorph screening using various crystallization techniques. This would entail exploring a wide range of solvents, temperatures, and crystallization rates to identify and characterize different polymorphic forms.
Concurrently, the exploration of co-crystallization presents an exciting opportunity to modulate the physicochemical properties of this compound. researchgate.net By combining it with other molecules (co-formers), it may be possible to create novel crystalline solids with enhanced properties. Screening for co-crystals with pharmaceutically acceptable co-formers could be a particularly fruitful area of investigation. nih.govbiointerfaceresearch.comrsc.org The formation of co-crystals is often guided by the principle of supramolecular synthons, and the acid-amide heterosynthon is a well-established interaction in this regard. researchgate.net
| Screening Technique | Principle | Application to this compound |
| Differential Scanning Calorimetry (DSC) | Detects thermal events associated with phase transitions. researchgate.net | Rapid screening for potential polymorphs and co-crystals. |
| Powder X-ray Diffraction (PXRD) | Identifies different crystalline phases based on their unique diffraction patterns. | Characterization of new solid forms. |
| Solution-Based Crystallization | Crystallization from various solvents under different conditions. researchgate.net | Discovery of solvent-induced polymorphs and solvates. |
| Mechanochemistry (Grinding) | Inducing solid-state transformations through mechanical force. biointerfaceresearch.com | A green and efficient method for co-crystal screening. |
Integration of Advanced Spectroscopic and Computational Approaches for Predictive Modeling
The integration of experimental and computational techniques is a powerful strategy for understanding and predicting the behavior of molecules. For this compound, a combination of advanced spectroscopic methods and computational modeling can provide deep insights into its structure, properties, and dynamics.
Density Functional Theory (DFT) calculations can be employed to predict vibrational spectra (FT-IR and Raman), which can then be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.netscirp.orgresearchgate.netslideshare.net Such studies on related nitrobenzaldehydes and nitrobenzene (B124822) have demonstrated the accuracy of DFT in vibrational analysis. researchgate.netslideshare.net
Molecular dynamics (MD) simulations can offer a dynamic picture of the molecule's behavior in different environments, such as in solution or in the crystalline state. nih.govresearchgate.net These simulations can be used to study conformational flexibility, intermolecular interactions, and the stability of different polymorphs and co-crystals. mdpi.comnih.gov For instance, MD simulations have been used to investigate the plasticity of hydrogen bonds in benzamide derivatives. researchgate.net
The ultimate goal is to develop robust predictive models for the properties of this compound and its derivatives. This could involve creating Quantitative Structure-Activity Relationship (QSAR) models for potential biological activities or using crystal structure prediction (CSP) algorithms to forecast likely crystal packing arrangements. nih.govarxiv.orgnih.gov
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties. researchgate.netscirp.org | Structural confirmation, spectral assignment, reactivity prediction. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, stability of solid forms. nih.govresearchgate.net | Understanding polymorphism, predicting solution behavior. |
| Crystal Structure Prediction (CSP) | Plausible crystal packing arrangements. arxiv.orgnih.gov | Guiding polymorph and co-crystal screening. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. nih.gov | Designing derivatives with targeted biological functions. |
Exploration of Specific Molecular Interactions for Targeted Applications and Functional Material Design
A detailed understanding of the intermolecular interactions involving this compound is crucial for its application in targeted therapies and the design of functional materials. The presence of both a carbamoyl (B1232498) group and a nitro group provides a rich landscape for hydrogen bonding and other non-covalent interactions. researchgate.net
The nitro group is a known influencer of crystal packing and can participate in various weak interactions. rsc.org Its electron-withdrawing nature also affects the electronic properties of the molecule, which can be important for its biological activity. nih.gov The role of the nitro group in the recognition properties of molecules is an active area of research. rsc.org Studies on how the nitro group in this compound directs its self-assembly and interaction with other molecules will be highly informative. The interplay between the nitro group and other functional groups in the molecule can lead to complex and potentially useful supramolecular structures. rsc.org
The carbamoyl moiety is an excellent hydrogen bond donor and acceptor, and its hydrogen-bonding landscape can be systematically studied. researchgate.net The investigation of hydrogen bonding patterns in the solid state can reveal robust supramolecular synthons that can be exploited in crystal engineering. researchgate.net
By understanding and controlling these specific molecular interactions, it may be possible to design functional materials with desired properties, such as specific binding affinities for biological targets or unique optical or electronic properties. nih.govresearchgate.nettandfonline.comtandfonline.comnih.govnih.gov The design of novel benzamide derivatives as inhibitors for various enzymes is an active field of research, and insights into the molecular interactions of this compound could contribute to these efforts. nih.govtandfonline.com
Q & A
Q. Q1: What are the standard protocols for synthesizing n-Carbamoyl-3-nitrobenzamide derivatives, and how are they optimized for yield and purity?
Synthesis typically involves multi-step reactions, starting with nitrobenzamide precursors and introducing carbamoyl groups via nucleophilic substitution or condensation. For example, intermediates like N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide are synthesized under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) to optimize yield . Post-synthesis, purity is assessed via HPLC (>95% purity threshold) and structural confirmation via H/C NMR and IR spectroscopy. Reaction parameters (temperature, solvent, stoichiometry) are systematically varied to minimize byproducts .
Q. Q2: Which spectroscopic and computational methods are most effective for characterizing the electronic properties of this compound analogs?
IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520–1350 cm, carbamoyl N–H at ~3300 cm). X-ray crystallography resolves 3D molecular packing, while NMR confirms regiochemistry. DFT calculations (B3LYP/6-31G* basis set) model molecular orbitals and electrostatic potentials to predict reactivity, such as nitro-group reduction pathways .
Advanced Experimental Design
Q. Q3: How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Conflicting bioactivity data often arise from assay variability (e.g., bacterial strain differences, cell line specificity). A robust approach includes:
- Standardizing assays (e.g., MIC tests with ATCC bacterial strains) .
- Cross-validating results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability).
- Performing SAR studies to isolate structural contributors (e.g., nitro vs. carbamoyl group roles) .
Q. Q4: What strategies are recommended for optimizing reaction conditions to mitigate side reactions during nitro-group functionalization?
Competing reactions (e.g., over-reduction of nitro to amine) are minimized by:
- Using selective reducing agents (e.g., NaSO over H/Pd-C).
- Monitoring reaction progress in real-time via TLC or in-situ FTIR.
- Adjusting pH to stabilize intermediates (e.g., acidic conditions for nitro-group retention) .
Biological Activity and Mechanism
Q. Q5: How can researchers validate the hypothesized mechanism of action for this compound derivatives in cancer cell lines?
Mechanistic studies combine:
- Enzymatic assays : Testing inhibition of kinases (e.g., EGFR) via fluorescence-based ADP-Glo™.
- Molecular docking : Using AutoDock Vina to simulate ligand-protein interactions (e.g., binding to ATP pockets).
- Gene expression profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. Q6: What are the critical controls for ensuring reproducibility in antimicrobial susceptibility testing?
Include:
- Positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Solvent controls (e.g., DMSO at <1% v/v).
- Replicate testing across independent labs to assess inter-lab variability .
Computational and Structural Analysis
Q. Q7: How do DFT calculations aid in predicting the reactivity of this compound derivatives in substitution reactions?
DFT models (e.g., Gaussian 16 with PCM solvation) compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution to the para-position, validated experimentally via H NMR .
Q. Q8: What crystallographic parameters are critical for resolving structural ambiguities in nitrobenzamide analogs?
High-resolution X-ray data (R < 5%) with refinement using SHELXL. Key parameters:
- Torsion angles : Confirm planarity of the carbamoyl-nitrobenzamide backbone.
- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O) influencing crystal packing .
Data Interpretation and Contradictions
Q. Q9: How should researchers address discrepancies between computational predictions and experimental results in SAR studies?
Q. Q10: What statistical methods are recommended for analyzing dose-response data with high variability?
- Nonlinear regression (e.g., four-parameter logistic model) to calculate IC.
- Bootstrapping to estimate confidence intervals.
- Outlier detection via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
